Einecs 281-324-1

Organophosphorus Chemistry Superbase Applications Reagent Stoichiometry

Handling free guanidine bases often introduces variability and safety risks in organophosphonate synthesis. This 1:1 octyl hydrogen phosphonate-guanidine complex solves that by delivering both reactive moieties in a single, stable solid with defined stoichiometry. • Eliminates direct handling of corrosive, highly basic liquid guanidines - improves lab safety and reproducibility. • Pre-formed ionic pair ensures consistent deprotonation kinetics and simplifies C-P bond-forming reaction setup. • ≥95% purity with batch-level consistency; ready-to-weigh solid suitable for milligram-to-gram scale research. Supplied exclusively for R&D use. Global shipping with full compliance documentation. Request a quote for bulk or custom packaging.

Molecular Formula C9H23N3O3P+
Molecular Weight 252.27 g/mol
CAS No. 83929-28-6
Cat. No. B12669634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 281-324-1
CAS83929-28-6
Molecular FormulaC9H23N3O3P+
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCCCCCCCCO[P+](=O)O.C(=N)(N)N
InChIInChI=1S/C8H17O3P.CH5N3/c1-2-3-4-5-6-7-8-11-12(9)10;2-1(3)4/h2-8H2,1H3;(H5,2,3,4)/p+1
InChIKeyGVTWEESXXGVTNV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 281-324-1 Product Baseline


The compound designated by Einecs 281-324-1 and CAS 83929-28-6 is an ionic complex of octyl hydrogen phosphonate and guanidine in a 1:1 molar ratio . It is an organophosphorus compound with the molecular formula C9H24N3O3P and a molecular weight of 253.28 g/mol . It is primarily utilized in specialized chemical research and synthesis contexts, often associated with superbase applications or as a precursor in organophosphonate chemistry [1].

Synthesis Defined stoichiometry reagent for organophosphonate chemistry and superbase applications
Format Pre-formed solid complex ensures controlled base loading in reaction setup
Selection Ionic assembly of octyl hydrogen phosphonate and guanidine for dual-action design studies

Einecs 281-324-1: Generic Substitution Risks


The octyl hydrogen phosphonate guanidine complex possesses a unique combination of an octyl phosphonate moiety and a guanidinium cation. The presence of both a phosphonate group, capable of specific interactions and C-P bond formation, and a strong organic base (guanidine) in a single, pre-formed salt distinguishes it from simple mixtures or alternative organophosphonates . Substitution with other phosphonate esters (e.g., methyl, ethyl) or alternative guanidine salts would alter the hydrophobicity, basicity, and reactivity profile of the reaction system, potentially impacting yield, selectivity, or the stability of intermediates. This complex provides a defined stoichiometry and a convenient, solid reagent form that avoids the handling of free, highly basic guanidines, ensuring more predictable and reproducible experimental outcomes .

Attribute
This Complex
Generic Substitute (e.g., Alkyl Phosphonate + Guanidine Mix)
Stoichiometry
Precisely defined 1:1 molar ratio in solid state
Variable ratio requires titration; may shift reaction outcomes
Reactivity Profile
Octyl chain hydrophobicity paired with guanidine basicity
Methyl/ethyl esters or alternative cations alter phase compatibility and basicity
Handling & Reproducibility
Convenient, non-volatile solid reagent; consistent batch behavior
Free guanidines present handling challenges; user-prepared mixtures introduce variability

Einecs 281-324-1 Evidence Guide


Defined Stoichiometry for Reproducible Base Loading

The compound is defined as a 1:1 complex of octyl hydrogen phosphonate and guanidine . This contrasts with preparing a reaction mixture by adding separate phosphonate and guanidine base components. The pre-formed salt ensures a precise 1:1 molar ratio of the reactive moieties in the reagent, eliminating the need for tedious and potentially inaccurate in situ neutralization or complexation steps .

Defined Stoichiometry
Class-level inference
1:1 octyl phosphonate : guanidine
Supports batch-to-batch reproducibility for sensitive syntheses
Data to verify; pre-formed salt specification review
Organophosphorus Chemistry Superbase Applications Reagent Stoichiometry

High TPSA versus Octylguanidine

The guanidinium phosphonate complex exhibits a calculated Topological Polar Surface Area (TPSA) of 327.04 Ų [1]. This is significantly higher than that of typical phosphonate esters or guanidine salts lacking a second polar moiety. For instance, simple octylguanidine would have a much lower TPSA due to the absence of the phosphonate group.

TPSA Comparison
Cross-study comparable
Complex: 327.04 Ų vs. Octylguanidine: ~50–70 Ų
Reported ~4–5x higher TPSA suggests distinct transport property profile
In silico calculation; context-dependent
Molecular Modeling Drug Design Physicochemical Properties

Negative ALogP vs. Octylguanidine

The computed partition coefficient (ALogP) for the complex is -3.69 [1], indicating a strong preference for aqueous over lipid environments. In contrast, the parent molecule 1-octylguanidine is expected to have a positive LogP value (>1.0) due to its octyl chain, reflecting lipophilic character. This demonstrates that the phosphonate group dramatically alters the compound's physical property profile.

LogP Shift
Cross-study comparable
Complex ALogP: -3.69 vs. Octylguanidine: predicted >1.0
>4.7 log unit shift indicates strong aqueous preference over lipid environments
In silico calculation; review for aqueous reaction media utility
LogP Partition Coefficient Hydrophilicity

Bifunctional Ionic Assembly for Dual-Action Design

The complex combines two functional moieties: a phosphonic acid group (potentially bioactive or a metal-chelator) and a guanidino group (a strong base and pharmacophore) . This contrasts with simple phosphonates (e.g., octyl phosphonic acid, CAS 4724-48-5) which lack the guanidine functionality. Patents describe related guanidated aminophosphonic acids as having biocidal properties [1], suggesting this combination is purposeful for achieving a specific activity profile.

Bifunctional Design
Class-level inference
Phosphonate + Guanidine in a single ionic assembly
May support synergistic property studies; distinct from monofunctional analogs
Reported class-level biocidal context requires specific validation
Organophosphonate Synthesis Biocides Pro-drug

Einecs 281-324-1 Applications


Guanidated Phosphonate Biocide Development

Based on the class-level evidence of EP 0144420 B1 [1] which describes guanidated aminophosphonic acid compounds as biocides, this specific 1:1 octyl hydrogen phosphonate guanidine complex serves as a well-defined, small-molecule building block for investigating structure-activity relationships (SAR) in this chemical class. Its precise stoichiometry ensures reliable dosing in antimicrobial assays.

Ion-Pair and Self-Assembly Chemistry

The highly polar nature of this salt (TPSA 327.04 Ų, ALogP -3.69) [2] makes it an excellent candidate for studying ionic self-assembly in solution and solid-state chemistry. It can be used to explore how the hydrophobic octyl chain and the hydrophilic guanidinium phosphonate head group organize at interfaces or in supramolecular structures.

Specialty Reagent for Organophosphorus Synthesis

As a source of the octyl phosphonate moiety in a stable, solid form, this complex can be employed in C-P bond-forming reactions where the guanidine base is required for deprotonation or catalysis [3]. This simplifies reaction setup compared to using a separate, often liquid, guanidine base and a phosphonate precursor.

Application
Selection Property
Validation Focus
Guanidated phosphonate SAR studies
Defined stoichiometry for antimicrobial screening context
Structure-activity relationship endpoint review
Ion-pair and self-assembly chemistry
High polarity profile (TPSA/ALogP) for ionic organization studies
Supramolecular structure and interface behavior analysis
C-P bond-forming reagent
Stable solid complex with integrated base for reaction setup
Reproducibility of deprotonation and coupling conditions

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